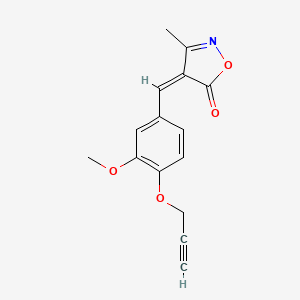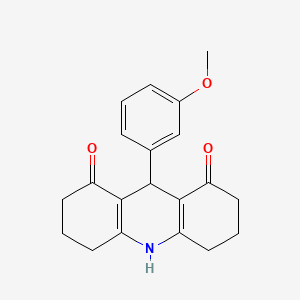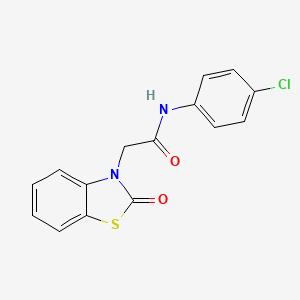
4H-Isoxazol-5-one, 4-(3-methoxy-4-prop-2-ynyloxybenzylidene)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic molecule characterized by its unique structure, which includes a methoxy group, a prop-2-yn-1-yloxy group, and a dihydro-1,2-oxazol-5-one ring
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 4H-Isoxazol-5-on, 4-(3-Methoxy-4-prop-2-ynyloxybenzyliden)-3-methyl- umfasst typischerweise die folgenden Schritte:
Bildung des Isoxazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer, wie z. B. β-Ketoester und Hydroxylamin-Derivate, erreicht werden.
Einführung von Substituenten: Die Methoxy- und Prop-2-ynyloxybenzyliden-Gruppen können durch verschiedene Substitutionsreaktionen eingeführt werden, oft unter Verwendung von palladiumkatalysierten Kupplungsreaktionen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit beinhalten. Dies kann die Verwendung von kontinuierlichen Flussreaktoren und fortschrittlichen Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methoxygruppe oder der Alkin-Einheit.
Reduktion: Reduktionsreaktionen könnten den Isoxazolring oder die Benzyliden-Gruppe angreifen.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am aromatischen Ring oder am Isoxazol-Stickstoff.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladium-Katalysator.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder organometallische Verbindungen (Grignard-Reagenzien).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation Aldehyde oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane ergeben könnte.
4. Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle dienen.
Katalyse: Sie kann als Ligand in katalytischen Reaktionen verwendet werden.
Biologie
Biologische Aktivität: Isoxazol-Derivate sind bekannt für ihre biologische Aktivität, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin
Arzneimittelentwicklung: Die Verbindung könnte auf potenzielle therapeutische Anwendungen untersucht werden, wie z. B. die gezielte Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie
Materialwissenschaften: Sie kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden, wie z. B. Polymere oder Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von 4H-Isoxazol-5-on, 4-(3-Methoxy-4-prop-2-ynyloxybenzyliden)-3-methyl- hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Enzyme, Rezeptoren oder andere Biomoleküle umfassen, was zu Veränderungen in zellulären Prozessen oder Signalwegen führt.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4Z)-4-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4H-Isoxazol-5-on, 3-methyl-: Es fehlen die Methoxy- und Prop-2-ynyloxybenzyliden-Gruppen.
4H-Isoxazol-5-on, 4-(4-Methoxybenzyliden)-3-methyl-: Ähnliche Struktur, jedoch mit unterschiedlichen Substituenten.
Einzigartigkeit
Das Vorhandensein der Methoxy- und Prop-2-ynyloxybenzyliden-Gruppen in 4H-Isoxazol-5-on, 4-(3-Methoxy-4-prop-2-ynyloxybenzyliden)-3-methyl- kann im Vergleich zu anderen Isoxazol-Derivaten eine einzigartige chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C15H13NO4 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
(4Z)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H13NO4/c1-4-7-19-13-6-5-11(9-14(13)18-3)8-12-10(2)16-20-15(12)17/h1,5-6,8-9H,7H2,2-3H3/b12-8- |
InChI-Schlüssel |
AWCZPNATUZLPNN-WQLSENKSSA-N |
Isomerische SMILES |
CC\1=NOC(=O)/C1=C\C2=CC(=C(C=C2)OCC#C)OC |
Kanonische SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC#C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616444.png)
![(5E)-1-(3,4-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11616448.png)
![4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11616451.png)


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616468.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11616470.png)

![ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11616480.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616495.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate](/img/structure/B11616498.png)
![methyl (4Z)-1-(4-methoxybenzyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11616499.png)
